molecular formula C23H27N3O5S2 B2528435 Methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate CAS No. 865197-42-8

Methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2528435
CAS No.: 865197-42-8
M. Wt: 489.61
InChI Key: KJOGDUZPUKMTFT-VHXPQNKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate is a useful research compound. Its molecular formula is C23H27N3O5S2 and its molecular weight is 489.61. The purity is usually 95%.
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Scientific Research Applications

Green Synthesis and Catalysis

The study by Davoodnia et al. (2010) introduces a green, one-pot, solvent-free synthesis approach using a Brønsted acidic ionic liquid as a novel and reusable catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles. This method highlights the environmental benefits and efficiency of using ionic liquids in chemical synthesis processes, potentially applicable to compounds like Methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate (Davoodnia et al., 2010).

Molecular Modelling and Drug Design

Ali et al. (2012) explored the design, synthesis, and molecular modelling of novel methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates as potent and selective aldose reductase inhibitors, demonstrating the compound's relevance in developing treatments for diabetic complications. This study showcases the potential of structurally similar compounds in drug design and their biological significance (Ali et al., 2012).

Organic Synthesis Applications

Research by Du et al. (2012) highlighted the utility of alkyl 2-(2-benzothiazolylsulfinyl)acetates in organic synthesis, particularly for creating 4-hydroxyalk-2-enoates via sulfinyl-Knoevenagel reaction. This illustrates the compound's role as a reagent in synthesizing structures prevalent in biologically active natural products and chiral compounds, underlining its importance in organic synthesis (Du et al., 2012).

Antimicrobial and Antitumor Activities

The synthesis and characterization of benzothiazole-imino-benzoic acid ligands and their metal complexes by Mishra et al. (2019) demonstrated good antimicrobial activity against various bacterial strains. This research suggests the potential of similar compounds in antimicrobial and possibly antitumor applications (Mishra et al., 2019).

Properties

IUPAC Name

methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S2/c1-5-6-13-25(3)33(29,30)18-10-8-17(9-11-18)22(28)24-23-26(15-21(27)31-4)19-12-7-16(2)14-20(19)32-23/h7-12,14H,5-6,13,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOGDUZPUKMTFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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